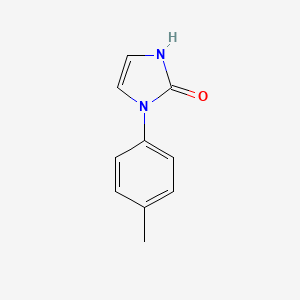

1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWAETGPIAVPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of an acid catalyst to form the imidazolone ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The imidazolone ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic or nucleophilic reagents under appropriate conditions (e.g., halogenation using halogens or nucleophilic substitution using amines).

Major Products Formed

Oxidation: Formation of oxidized imidazolone derivatives.

Reduction: Formation of reduced imidazolone derivatives.

Substitution: Formation of substituted imidazolone derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer potential of 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one and its derivatives. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Cytotoxic Activity

In a study assessing the cytotoxic potency of related imidazole derivatives, it was found that compounds with structural similarities to 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one exhibited significant growth inhibition in human cancer cell lines such as cervical and bladder cancer cells. The IC50 values were reported in the range of 2.87–3.06 µM, indicating promising anticancer activity when compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

Beyond its anticancer properties, 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one has also shown potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

Research has indicated that imidazole derivatives possess significant antimicrobial activity against various bacterial strains. In a comparative study, compounds similar to 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways essential for bacterial survival.

Pharmaceutical Applications

The structural features of 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one make it a candidate for further development into therapeutic agents. Its ability to target specific cellular pathways involved in cancer progression and microbial resistance highlights its potential utility in drug design.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Amino Group Impact: The 3-aminophenyl variant (C₁₀H₁₁N₃O) shares the same molecular weight as the target compound but introduces hydrogen-bonding capability, which may enhance intermolecular interactions in crystal packing or biological systems .

Crystallographic and Packing Behavior

Evidence from isomorphic structures (chloro and bromo analogs) reveals:

- Unit Cell Parameters : Both 1-(4-chlorophenyl) and 1-(4-bromophenyl) analogs crystallize in the triclinic space group P-1 with similar unit cell dimensions but slight variations in angles (e.g., α = 80.522° for Cl vs. 81.161° for Br) due to halogen size differences .

- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds and π–π stacking dominate packing, with dihedral angles between phenyl rings averaging 56° , indicating significant molecular twist. This twist may influence solubility and crystal stability .

Pharmacological Activity

- μ-Opioid Receptor Modulation: Derivatives of 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one were tested in CHO-K1 cells expressing human μ-opioid receptors.

Biological Activity

1-(4-Methylphenyl)-2,3-dihydro-1H-imidazol-2-one, also referred to as 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one, is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features:

- Imidazole ring : A five-membered ring containing two nitrogen atoms.

- Substituents : A methyl group at the 5-position and a para-methylphenyl group at the 1-position.

This unique structure contributes to its chemical properties and potential biological activities.

Anticancer Properties

Preliminary studies indicate that 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one exhibits notable anticancer activity . Research has shown its effectiveness against various cancer cell lines, demonstrating significant inhibition of cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 5.0 |

| Human Lung Adenocarcinoma (A549) | 6.5 |

| Human Breast Cancer (MCF-7) | 4.2 |

| Human Ovarian Carcinoma (OVCAR) | 3.8 |

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, although further studies are necessary to elucidate the exact mechanisms of action.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It shows activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

These results highlight the importance of structural modifications in enhancing antimicrobial efficacy.

Synthesis Methods

Several synthesis methods have been reported for preparing this compound. The most common approaches include:

- Condensation reactions involving aldehydes and amines.

- Cyclization techniques that facilitate the formation of the imidazole ring.

Understanding these methods is crucial for optimizing yield and purity in the production of the compound for research and therapeutic applications.

Study on Anticancer Mechanisms

A study published in PubMed Central explored the anticancer mechanisms of similar imidazole derivatives. It was found that these compounds could inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and carbonic anhydrase (CA) . The study emphasized the importance of structural modifications in enhancing biological activity.

In Silico Studies

Molecular docking studies have been performed to predict how 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one interacts with specific proteins associated with cancer pathways. These studies provide insights into potential binding affinities and interactions that could lead to the development of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted imidazole precursors under controlled conditions. For example, refluxing in polar aprotic solvents (e.g., DMF) with catalysts like ammonium acetate can enhance yield . Optimization requires monitoring reaction time, temperature, and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization via IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic and methyl protons) is critical .

Q. What spectroscopic techniques are essential for confirming the structural integrity of synthesized 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one derivatives?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- NMR (¹H/¹³C) : Resolves aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm).

- Elemental Analysis : Validates molecular formula by comparing experimental vs. theoretical C/H/N/O percentages .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+).

Q. How can X-ray crystallography resolve the molecular structure of 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software refines structural parameters (bond lengths, angles). Challenges include obtaining high-quality crystals and addressing twinning or disorder. Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. R factors < 0.05 indicate reliable refinement .

Advanced Research Questions

Q. How should researchers interpret functional assay data when 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one derivatives show inactivity alone but inhibitory effects in the presence of DAMGO (a μ-opioid agonist)?

- Methodological Answer : This paradoxical activity suggests allosteric modulation. Design assays to:

- Measure cAMP inhibition and β-arrestin recruitment in CHO-K1 cells expressing μ-opioid receptors.

- Compare ligand affinity (Ki) via radioligand binding (e.g., using [³H]DAMGO).

- Use Schild analysis to assess whether the compound non-competitively inhibits DAMGO activity .

Q. What challenges arise during crystallographic refinement of imidazolone derivatives, and how can they be mitigated?

- Methodological Answer : Common issues include:

- Disordered Solvent Molecules : Use SQUEEZE (in PLATON) to model electron density.

- Twinning : Apply twin law matrices during refinement (e.g., using HKL-3000).

- Thermal Motion : Collect data at 90 K and apply anisotropic displacement parameters. Cross-validate with DFT-optimized geometries .

Q. How can computational modeling predict the bioactivity of novel 1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one analogs?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., μ-opioid receptor PDB: 4DKL).

- Validate predictions with MD simulations (GROMACS) to assess binding stability.

- Correlate docking scores (binding energy) with experimental IC₅₀ values from functional assays .

Q. How do structural modifications (e.g., substituent variations) influence the μ-opioid receptor binding affinity of imidazolone derivatives?

- Methodological Answer :

- Synthesize analogs with substituents at the 4-methylphenyl or imidazolone positions.

- Use QSAR models to correlate Hammett constants (σ) or logP values with binding data.

- Analyze steric effects via CoMFA/CoMSIA to identify pharmacophoric features .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies between crystallographic data and computational predictions for imidazolone derivatives?

- Methodological Answer :

- Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian09).

- Assess intermolecular interactions (e.g., π-π stacking) via Hirshfeld surface analysis (CrystalExplorer).

- Reconcile outliers by re-examizing hydrogen bonding or crystal packing effects .

Q. What statistical methods are recommended for analyzing dose-response relationships in functional assays involving imidazolone derivatives?

- Methodological Answer :

- Fit data to sigmoidal curves using GraphPad Prism (log[inhibitor] vs. response).

- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.

- Apply ANOVA for multi-group comparisons (e.g., DAMGO ± imidazolone) .

Tables for Key Data

Table 1 : Representative Crystallographic Data for 1-(4-Methylphenyl)-2,3-dihydro-1H-imidazol-2-one Derivatives

| Parameter | Value (Example) | Refinement Software | Reference |

|---|---|---|---|

| Space group | P21/c | SHELXL-2018 | |

| R factor | 0.037 | SHELXS-97 | |

| Unit cell (Å) | a=11.706, b=20.230 | PLATON |

Table 2 : Functional Assay Results for μ-Opioid Receptor Modulation

| Compound | cAMP Inhibition (%) | β-Arrestin Recruitment (EC₅₀, nM) | Reference |

|---|---|---|---|

| DAMGO alone | 95 ± 3 | 10 ± 2 | |

| DAMGO + Imidazolone | 45 ± 5* | 25 ± 4* | |

| *Significant inhibition (p < 0.01) vs. DAMGO alone. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.